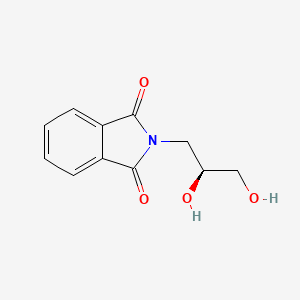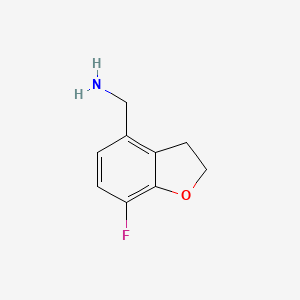
3-acetyl-N-cyclopentylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-N-cyclopentylbenzenesulfonamide is an organic compound with the molecular formula C13H17NO3S It is a derivative of benzenesulfonamide, featuring an acetyl group and a cyclopentyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-cyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclopentylamine to form N-cyclopentylbenzenesulfonamide. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-acetyl-N-cyclopentylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-acetyl-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopentylbenzenesulfonamide: Lacks the acetyl group, which may affect its binding affinity and specificity.
3-acetyl-N-cyclopropylbenzenesulfonamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group, which can influence its chemical reactivity and biological activity.
Uniqueness
3-acetyl-N-cyclopentylbenzenesulfonamide is unique due to the presence of both the acetyl and cyclopentyl groups, which can enhance its stability and specificity in binding to molecular targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17NO3S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
3-acetyl-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)11-5-4-8-13(9-11)18(16,17)14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
PRUIFNJYOQCWEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
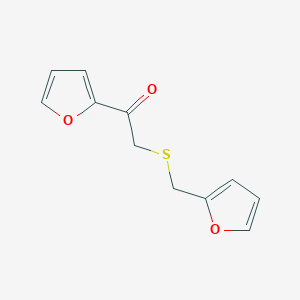

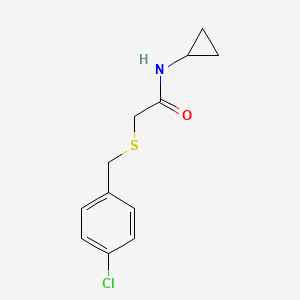
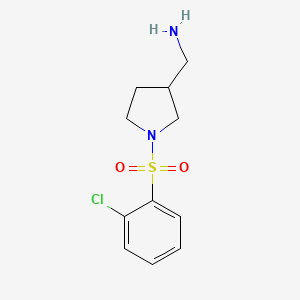
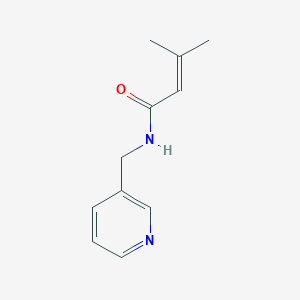

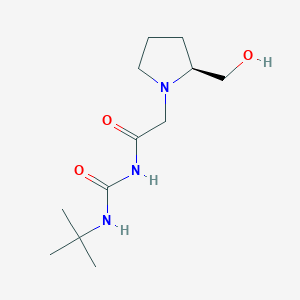
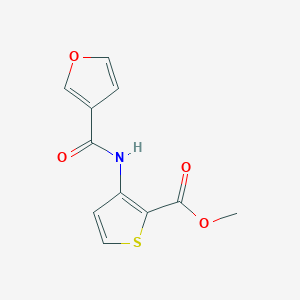
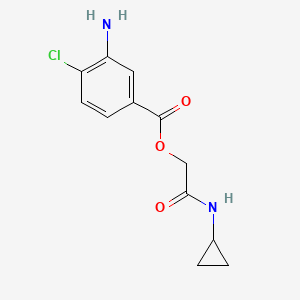
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
